N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1396870-97-5
Cat. No.: VC4882031
Molecular Formula: C19H23NO2S
Molecular Weight: 329.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396870-97-5 |
|---|---|
| Molecular Formula | C19H23NO2S |
| Molecular Weight | 329.46 |
| IUPAC Name | N-(3-hydroxy-3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C19H23NO2S/c21-16(15-7-2-1-3-8-15)10-13-20-18(22)19(11-4-5-12-19)17-9-6-14-23-17/h1-3,6-9,14,16,21H,4-5,10-13H2,(H,20,22) |
| Standard InChI Key | WNSSSULHHIGIGG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)O |
Introduction
Potential Applications
Given its complex structure, N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide could have applications in pharmaceuticals or materials science. Compounds with similar structures often exhibit biological activity, such as enzyme inhibition or receptor binding, which could make them candidates for drug development.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopentane core, introduction of the thiophen-2-yl group, and attachment of the 3-hydroxy-3-phenylpropyl moiety via an amide bond. Common methods might include nucleophilic substitution reactions and peptide coupling reactions.
Data Table for Similar Compounds
Since specific data for N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is not available, we can look at related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume